molecular formula C20H18N4O3S B2875207 N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 1171711-53-7

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2875207
CAS No.: 1171711-53-7
M. Wt: 394.45
InChI Key: CAHBPJIWRDFOQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound with intriguing potential across various scientific fields. This compound consists of a benzo[d]thiazole unit and a pyrazole moiety linked to a methoxyphenoxyacetamide fragment, contributing to its unique chemical properties and diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of Benzo[d]thiazol-2-yl Unit

    • Starting with ortho-substituted anilines and thiourea under oxidative conditions.

    • Requires reagents like bromine or hydrogen peroxide as oxidants.

  • Synthesis of 3-methyl-1H-pyrazol-5-yl Unit

    • Formation through condensation of hydrazines with α,β-unsaturated carbonyl compounds.

    • Mild reaction conditions with ethanol as a solvent.

  • Assembly of the Acetamide Structure

    • Coupling reactions between 2-methoxyphenol derivatives and haloacetamides.

    • Utilizes a base like potassium carbonate in an aprotic solvent.

Industrial Production Methods

  • Employing scalable methods such as continuous flow synthesis.

  • Reactor systems ensuring precise temperature control and efficient mixing.

  • Automated purification processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Typical reagents include potassium permanganate, leading to benzoic acids or nitro derivatives.

  • Reduction

    • Catalytic hydrogenation using palladium or nickel catalysts, reducing nitro groups to amines.

  • Substitution

    • Nucleophilic substitution with halogens replaced by functional groups like amines or alkoxides.

Common Reagents and Conditions

  • Oxidation: : Conditions typically involve strong oxidizing agents under acidic or neutral conditions.

  • Reduction: : Carried out under ambient pressure with hydrogen gas.

  • Substitution: : Performed in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

  • Oxidized products: Carboxylic acids or aldehydes.

  • Reduced products: Amines or alcohols.

  • Substituted products: Aryl ethers or amides.

Scientific Research Applications

Chemistry

  • Utilized as a synthetic intermediate in complex organic syntheses.

  • Scaffold for developing novel heterocyclic compounds.

Biology

  • Investigated for potential antimicrobial and anti-inflammatory properties.

  • Role in enzyme inhibition studies for drug design.

Medicine

  • Potential therapeutic agent in oncology for targeting specific cancer cell pathways.

  • Preclinical studies focusing on its bioavailability and pharmacokinetics.

Industry

  • Application in designing new materials with specific optical or electronic properties.

  • Utilized in developing agrochemicals and pesticides.

Mechanism of Action

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide exerts its effects by interacting with molecular targets such as enzymes and receptors. Its benzo[d]thiazole and pyrazole moieties enable binding to active sites, disrupting normal biological pathways. This interaction leads to the inhibition of enzyme activities, modulation of receptor functions, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-ethoxyphenoxy)acetamide: : Similar structure but with an ethoxy group.

  • N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide: : Similar but with different substitution on the phenoxy ring.

Uniqueness

  • The combination of methoxyphenoxy and acetamide functionalities grants it distinct chemical properties.

  • Unique binding interactions due to the specific spatial arrangement of substituents.

  • Broader range of biological activities compared to its analogs.

Would you like to delve deeper into any specific section?

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-13-11-18(22-19(25)12-27-16-9-5-4-8-15(16)26-2)24(23-13)20-21-14-7-3-6-10-17(14)28-20/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHBPJIWRDFOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2OC)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.